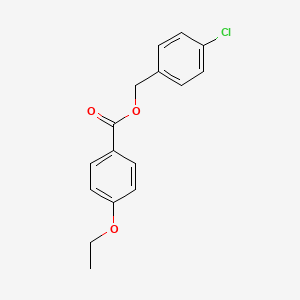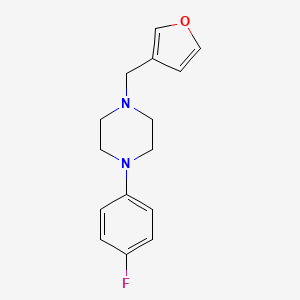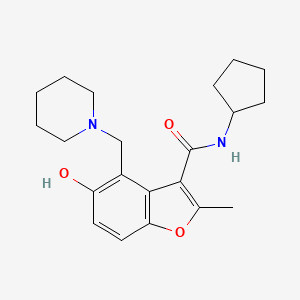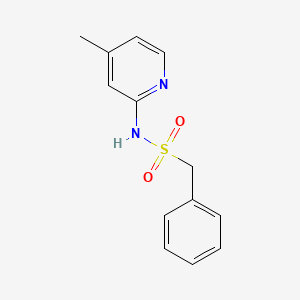![molecular formula C14H18N6 B5670622 4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine](/img/structure/B5670622.png)
4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-cyclopropyl-6-[4-(4H-1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine often involves multi-step synthetic routes. Key steps may include the formation of the pyrimidine core, introduction of the triazole ring, and subsequent attachment of the piperidine unit. These processes may involve cyclocondensation reactions, nucleophilic substitutions, and ring-closing strategies (Garve et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing pyrimidine, triazole, and piperidine units is characterized by the presence of multiple nitrogen atoms, which contribute to their ability to form hydrogen bonds and interact with biological targets. Crystal structure analysis can provide insights into the conformational preferences and potential non-covalent interactions, such as π-π stacking and hydrogen bonding, which can influence their biological activity (Bushuev et al., 2010).
Chemical Reactions and Properties
Compounds with the pyrimidine-triazole-piperidine scaffold can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitutions, allowing for the introduction of diverse functional groups. These modifications can significantly affect their chemical properties and biological activities. For instance, the introduction of lipophilic groups can enhance membrane permeability, while the addition of ionizable groups can improve water solubility (Asghari et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. Functional groups and overall molecular polarity play crucial roles in determining their solubility in various solvents, which is essential for their application in biological studies and drug formulation (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are defined by the electronic structure and the presence of reactive functional groups. The triazole and pyrimidine rings are electron-rich, making them susceptible to electrophilic attack. The piperidine moiety can undergo oxidation and N-alkylation, affecting the compound's pharmacokinetic properties (Mekuskiene & Vainilavicius, 2006).
Propriétés
IUPAC Name |
4-cyclopropyl-6-[4-(1,2,4-triazol-4-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6/c1-2-11(1)13-7-14(16-8-15-13)19-5-3-12(4-6-19)20-9-17-18-10-20/h7-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWCXKRACVSRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)N4C=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5670543.png)
![N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5670551.png)

![2-(2-fluorophenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5670564.png)


![(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)

![N'-((3S*,4R*)-4-isopropyl-1-{[2-(methylamino)-1,3-thiazol-4-yl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5670634.png)
![4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5670642.png)
![1-methyl-4-[(4-propyl-5-pyrimidinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5670652.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1(2H)-yl]acetamide](/img/structure/B5670666.png)

![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)